molecular formula C10H5F3N2O3 B1486381 6-Nitro-2-(trifluoromethyl)quinolin-4-ol CAS No. 59108-08-6

6-Nitro-2-(trifluoromethyl)quinolin-4-ol

Cat. No.: B1486381
CAS No.: 59108-08-6
M. Wt: 258.15 g/mol
InChI Key: SWBBIAJWPLUTLS-UHFFFAOYSA-N
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Description

6-Nitro-2-(trifluoromethyl)quinolin-4-ol (CAS 59108-08-6) is a high-purity chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. This compound serves as a critical synthetic precursor for a novel class of 2-(trifluoromethyl)quinolin-4-amine derivatives, which have been identified as potent antitumor agents . These derivatives function by inhibiting microtubule polymerization, effectively disrupting cell division in cancer cells and showing promising activity against a range of cancer cell lines, including HeLa, PC3, and K562, with IC50 values in the nanomolar range . The quinoline scaffold is a privileged structure in drug development, and the introduction of the trifluoromethyl group enhances metabolic stability and bioactivity . Stored under recommended conditions, this product is intended for research applications only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

6-nitro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)9-4-8(16)6-3-5(15(17)18)1-2-7(6)14-9/h1-4H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBBIAJWPLUTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

6-Nitro-2-(trifluoromethyl)quinolin-4-ol has been studied for various applications:

  • Antiviral Activity : Research indicates that quinoline derivatives, including this compound, exhibit significant antiviral activity against viruses such as HIV and influenza. Its mechanism often involves the inhibition of viral replication through enzyme inhibition .
  • Antibacterial Properties : The compound has shown effectiveness against a range of bacterial strains, including multidrug-resistant Gram-positive bacteria. Studies have demonstrated its ability to disrupt bacterial membranes and inhibit growth, making it a candidate for new antibiotic development .
  • Antineoplastic Potential : The compound's ability to inhibit tumor growth through various mechanisms positions it as a potential anticancer agent. Its structural modifications have been linked to enhanced potency against cancer cell lines .
  • Agrochemical Development : Due to its biological activity, 6-Nitro-2-(trifluoromethyl)quinolin-4-ol is being explored in the development of agrochemicals, particularly as a pesticide or herbicide.

Case Study 1: Antiviral Activity

A study highlighted the antiviral potential of fluorinated quinolines, including 6-Nitro-2-(trifluoromethyl)quinolin-4-ol, which exhibited significant inhibitory effects on HIV reverse transcriptase. This suggests its utility in developing antiviral therapies targeting retroviruses .

Case Study 2: Antibacterial Efficacy

In vitro studies demonstrated that this quinoline derivative effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 μg/mL. The compound was found to target bacterial membranes, leading to partial depolarization without toxicity towards eukaryotic cells .

Case Study 3: Antineoplastic Activity

Research involving structural modifications of quinoline derivatives showed that specific substitutions at the 4-position significantly enhanced their antitumor efficacy against various cancer cell lines. For instance, compounds with trifluoromethyl groups demonstrated improved binding affinity in enzymatic assays related to cancer proliferation pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
6-Nitro-2-(trifluoromethyl)quinolin-4-ol -OH (C4), -CF₃ (C2), -NO₂ (C6 C₁₀H₅F₃N₂O₃ Not explicitly provided Hypothesized high reactivity due to electron-withdrawing groups; potential use in medicinal chemistry
6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one -CF₃ (C4), -NO₂ (C6, ketone at C2) C₁₀H₅F₃N₂O₃ 258.15 Harmful if swallowed (H302); used in organic synthesis
6-Nitro-8-quinolinol -OH (C8), -NO₂ (C6) C₉H₆N₂O₃ 194.16 Chelating agent; applications in metal coordination chemistry
2-(Trifluoromethyl)quinolin-4-ol -OH (C4), -CF₃ (C2) C₁₀H₆F₃NO 213.15 Lacks nitro group; reduced electron-withdrawing effects
6-Chloro-2-(trifluoromethyl)quinolin-4-ol -Cl (C6), -CF₃ (C2), -OH (C4) C₁₀H₅ClF₃NO 247.60 Chlorine substitution may alter electronic properties vs. nitro
NQ16 (7-Methoxy-3-nitro-4-(2-(trifluoromethoxy)phenylamino)quinolin-6-ol) -OCH₃ (C7), -NO₂ (C3), -NH-C₆H₄-O-CF₃ (C4) C₁₈H₁₃F₃N₄O₅ 422.31 High synthetic yield (94%); potential pharmacological activity due to amino and methoxy groups

Preparation Methods

Regioselective Nitration of 2-(Trifluoromethyl)quinolin-4-ol Derivatives

A key step is the nitration of 2-(trifluoromethyl)benzyl alcohol derivatives or quinoline intermediates to introduce the nitro group at the 6-position. This is achieved by treatment with a nitrating mixture of nitric acid and sulfuric acid or oleum under carefully controlled conditions to ensure regioselectivity and high yield.

Key Process Parameters:

Parameter Details
Nitrating Agents Nitric acid (HNO₃, 99%), sulfuric acid (H₂SO₄, 98%) or oleum
Temperature Typically 0–5 °C during acid addition, room temperature for reaction progression
Reaction Time 30 min acid addition; stirring for 90 min post-addition
Solvent 1,2-Dichloroethane or similar inert organic solvents
Addition Mode Gradual addition of substrate to acid mixture preferred
Work-up Dilution with water/ice, extraction with toluene or o-xylene, washing with water to remove residual acid
Yield High regioselectivity and nearly quantitative yields reported

Example Experimental Condition:

  • 28.5 g of α-methyl-2-(trifluoromethyl)-benzyl alcohol dissolved in 90 g 1,2-dichloroethane, cooled to 0 °C.
  • Addition of 11.2 g nitric acid and 17.7 g sulfuric acid over 27 min under stirring.
  • Stirred for 90 min at 5 °C.
  • Organic phase separated, yielding α-methyl-2-(trifluoromethyl)-benzyl nitrate intermediate.

Recycling and Environmental Considerations

  • Excess nitric and sulfuric acids are separated from the reaction mixture post-nitration.
  • The acids are treated with oleum or sulfur trioxide to remove water formed during the reaction and restore acid concentration.
  • The recycled acids are reused in subsequent nitration steps, enhancing process sustainability and cost-effectiveness.

Formation of the Quinolin-4-ol Core

While direct preparation of 6-nitro-2-(trifluoromethyl)quinolin-4-ol is often via nitration of quinoline intermediates, the quinolin-4-ol core itself can be synthesized through classical quinolinone synthesis routes, including:

These methods provide the quinoline scaffold, which can then be selectively functionalized with trifluoromethyl and nitro groups.

Summary Table of Preparation Steps

Step No. Stage Reagents/Conditions Outcome/Notes
1 Synthesis of 2-(trifluoromethyl)quinoline intermediate Starting from trifluoromethyl-substituted ketones or benzyl alcohols; acid-catalyzed cyclization Formation of quinoline core with trifluoromethyl at C-2
2 Regioselective nitration Nitric acid + sulfuric acid or oleum; 0–5 °C; gradual addition Introduction of nitro group at C-6 with high regioselectivity and yield
3 Work-up and purification Extraction with toluene/o-xylene; washing; solvent evaporation Isolation of crude or purified 6-nitro-2-(trifluoromethyl)quinolin-4-ol
4 Acid recycling Separation of acids; treatment with oleum or SO₃; reuse Improved sustainability and cost efficiency

Research Findings and Analytical Data

  • The nitration process is highly regioselective, minimizing side reactions such as oxidation or nitration at undesired positions.
  • The reaction proceeds efficiently at mild temperatures without the need for complex cooling systems.
  • HPLC analysis (Agilent 1200 system with C-18 column) confirms product purity and reaction completeness, using acetonitrile/water + sulfuric acid mobile phases at 30 °C with UV detection at 230 nm.
  • The process is scalable and industrially viable due to its safety, cost-effectiveness, and environmental friendliness.

Q & A

Q. What are the primary synthetic routes for 6-nitro-2-(trifluoromethyl)quinolin-4-ol, and how do reaction conditions influence yield?

The synthesis typically involves nitration of a pre-functionalized quinoline scaffold. A common approach starts with 2-(trifluoromethyl)quinolin-4-ol, followed by regioselective nitration at the 6-position using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Key factors include:

  • Temperature control (0–5°C minimizes byproducts like dinitro derivatives).
  • Solvent choice (acetic acid enhances regioselectivity vs. polar aprotic solvents).
  • Electron-withdrawing effects : The trifluoromethyl group directs nitration to the 6-position due to its meta-directing nature .
    Example protocol : Marull et al. (2004) achieved 72% yield using acetyl nitrate in dichloromethane at −10°C .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • NMR : ¹H/¹³C NMR distinguishes the nitro group’s position (e.g., downfield shifts for protons near NO₂).
  • LC-MS : Detects molecular ion peaks (e.g., m/z 288 [M+H]⁺) and confirms purity (>95% by HPLC).
  • X-ray crystallography : Resolves ambiguities in regiochemistry, especially if synthetic byproducts form .

Q. What are the key reactivity patterns of the nitro and trifluoromethyl groups in this compound?

  • Nitro group :
    • Reduces to amine under H₂/Pd-C (useful for derivatization).
    • Participates in nucleophilic aromatic substitution (e.g., with thiols or amines).
  • Trifluoromethyl group :
    • Stabilizes the quinoline core via electron-withdrawing effects.
    • Resists hydrolysis under acidic/basic conditions, making it inert in most reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during nitration?

A comparative study of nitrating agents (Table 1) reveals trade-offs:

Nitrating AgentSolventTemp. (°C)Yield (%)Byproducts
Acetyl nitrateDCM−1072<5%
HNO₃/H₂SO₄H₂O05810–15%
NO₂BF₄MeCNRT658%

Key Insight: Low-temperature acetyl nitrate minimizes side reactions, but requires anhydrous conditions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Structural analogs : For example, 6-fluoro analogs (similarity index 0.61) show divergent antimicrobial activity due to electronic effects .
  • Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth vs. RPMI-1640).
  • Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .

Q. What methodologies are recommended for studying its potential as a kinase inhibitor?

  • In vitro kinase assays : Use TR-FRET-based platforms (e.g., LanthaScreen™) to measure IC₅₀.
  • Docking studies : Model interactions with ATP-binding pockets (e.g., EGFR or CDK2) using Schrödinger Suite.
  • SAR analysis : Compare with 8-nitro or 2-chloro derivatives to identify critical substituents .

Q. How can computational chemistry predict the compound’s stability under physiological conditions?

  • DFT calculations : Assess hydrolysis susceptibility (e.g., Fukui indices for nitro group reactivity).
  • MD simulations : Model interactions with serum proteins (e.g., albumin) to predict bioavailability.
  • pKa prediction : Tools like MarvinSuite estimate ionization states in blood (pH 7.4) .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Toxicity : Nitroaromatics may be mutagenic; use PPE (gloves, lab coat, goggles).
  • Storage : Keep in amber vials at −20°C under inert gas (Ar/N₂) to prevent degradation.
  • Waste disposal : Neutralize with 10% NaOH/ethanol before incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Nitro-2-(trifluoromethyl)quinolin-4-ol
Reactant of Route 2
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6-Nitro-2-(trifluoromethyl)quinolin-4-ol

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